molecular formula C8H16N2O2 B13271364 (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B13271364
M. Wt: 172.22 g/mol
InChI Key: BKRBHBJBIWHKNK-COBSHVIPSA-N
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Description

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is a chiral amino acid derivative It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid, also known by its CAS number 1848376-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₆N₂O₂
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 1848376-22-6

This compound primarily acts as a modulator of neurotransmitter systems, particularly influencing the glutamatergic pathways. Its structure suggests it may interact with various receptors, including:

  • Glutamate Receptors : As an amino acid derivative, it may enhance or inhibit the activity of glutamate receptors, which are crucial for synaptic transmission.
  • Opioid Receptors : Preliminary studies indicate potential activity at μ-opioid receptors (MOR), which are involved in pain modulation and analgesia .

Biological Activity

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound can exhibit neuroprotective properties by mitigating excitotoxicity associated with excessive glutamate signaling.
  • Analgesic Properties :
    • A study on related compounds demonstrated significant anti-nociceptive effects in animal models, suggesting that this compound may have potential as an analgesic agent .
  • Cognitive Enhancement :
    • Some studies propose that modulation of glutamatergic signaling can enhance cognitive functions, indicating potential applications in treating cognitive deficits.

Table 1: Summary of Research Findings

StudyFindingsMethodology
Identified as a potential MOR agonist with analgesic propertiesHigh-throughput screening and in vivo tail-flick tests
Suggested neuroprotective effects through modulation of glutamate signalingIn vitro assays on neuronal cultures
Potential cognitive enhancement effects notedBehavioral assays in rodent models

Detailed Case Study Analysis

  • Pain Management :
    In a study evaluating the efficacy of related compounds as analgesics, it was found that certain structural modifications led to enhanced potency at opioid receptors. The compound's ability to penetrate the blood-brain barrier (BBB) was also highlighted, making it a candidate for further development in pain management therapies .
  • Neuroprotection :
    Another investigation focused on the neuroprotective capabilities of similar amino acids. Results indicated that these compounds could reduce neuronal cell death induced by excitotoxic levels of glutamate, suggesting a therapeutic role in neurodegenerative diseases .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m1/s1

InChI Key

BKRBHBJBIWHKNK-COBSHVIPSA-N

Isomeric SMILES

CN1CCCC1C[C@H](C(=O)O)N

Canonical SMILES

CN1CCCC1CC(C(=O)O)N

Origin of Product

United States

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